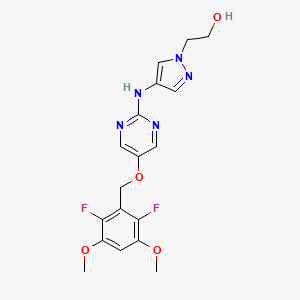
ASP5878
Vue d'ensemble
Description
ASP5878 est un nouvel inhibiteur des récepteurs du facteur de croissance des fibroblastes 1, 2, 3 et 4. Il a montré un potentiel significatif dans l'inhibition de la croissance du carcinome hépatocellulaire exprimant le facteur de croissance des fibroblastes 19 . Ce composé est actuellement en développement et a démontré des résultats prometteurs dans des études précliniques .
Applications De Recherche Scientifique
ASP5878 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of fibroblast growth factor receptors.
Biology: It is used to investigate the role of fibroblast growth factor receptors in various biological processes.
Mécanisme D'action
ASP5878, also known as ASP-5878, C0Z095LL72, 1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-, ASP 5878 [WHO-DD], or Asp 5878, is a novel small-molecule inhibitor that targets fibroblast growth factor receptors (FGFRs) .
Target of Action
This compound primarily targets FGFRs 1, 2, 3, and 4 . These receptors play a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
This compound inhibits the kinase activity of FGFRs . Upon binding to these receptors, this compound prevents their dimerization and autophosphorylation, thereby inhibiting the activation of downstream signaling cascades .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several intracellular signaling pathways involved in cell growth, differentiation, and survival . For instance, it inhibits the phosphorylation of FGFR4 and its downstream signaling molecules .
Pharmacokinetics
This compound is administered orally . It has been evaluated in a phase 1 clinical trial, where it was administered as a single dose and multiple doses in patients with solid tumors . The study investigated the safety, tolerability, and antitumor effect of this compound .
Result of Action
This compound has shown potential antineoplastic activity . It has been found to potently suppress the growth of FGF19-expressing hepatocellular carcinoma cell lines . In addition, it has been shown to induce apoptosis in certain cell lines . In vivo studies have demonstrated that oral administration of this compound can induce sustained tumor regression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain genetic alterations in tumors, such as FGFR mutations, can affect the efficacy of this compound . Furthermore, the development of resistance to other treatments, such as gemcitabine or adriamycin, can also influence the action of this compound .
Analyse Biochimique
Biochemical Properties
ASP5878 potently inhibits the tyrosine kinase activities of recombinant FGFR 1, 2, 3, and 4 . It interacts with these receptors, inhibiting their kinase activity and thus disrupting the downstream signaling pathways involved in cell growth, differentiation, and survival .
Cellular Effects
This compound has shown to have significant effects on various types of cells. In hepatocellular carcinoma (HCC) cell lines overexpressing FGF-19, this compound inhibited FGFR 4 phosphorylation, induced apoptosis, and demonstrated potent antiproliferative activity . It also suppressed the growth of the fibroblast growth factor 19–expressing hepatocellular carcinoma cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FGFR 4 kinase activity . This inhibition disrupts the phosphorylation of FGFR 4 and its downstream signaling molecules, leading to the induction of apoptosis .
Temporal Effects in Laboratory Settings
This compound has shown sustained effects over time in laboratory settings. In a subcutaneous xenograft mouse model using Hep3B2.1-7, oral administration of this compound at 3 mg/kg induced sustained tumor regression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study, this compound elongated the bone of achondroplasia model male mice at the dose of 300 μg/kg
Metabolic Pathways
Given its role as an FGFR inhibitor, it is likely to interact with enzymes or cofactors involved in FGFR-related signaling pathways .
Subcellular Localization
Given its role as an FGFR inhibitor, it is likely to be found in areas of the cell where FGFRs are located, such as the cell membrane and possibly within the cell where intracellular portions of the FGFRs are located .
Méthodes De Préparation
La synthèse de ASP5878 implique plusieurs étapes, notamment la préparation d'intermédiaires et les réactions de couplage finales. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et non divulguées publiquement. il est connu que le composé est synthétisé par une série de réactions chimiques qui impliquent l'utilisation de divers réactifs et catalyseurs . Les méthodes de production industrielle de this compound ne sont pas non plus disponibles publiquement, mais elles impliquent probablement des techniques de synthèse à grande échelle couramment utilisées dans l'industrie pharmaceutique .
Analyse Des Réactions Chimiques
ASP5878 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Les réactifs et conditions communs utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des récepteurs du facteur de croissance des fibroblastes.
Biologie : Il est utilisé pour étudier le rôle des récepteurs du facteur de croissance des fibroblastes dans divers processus biologiques.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité kinase des récepteurs du facteur de croissance des fibroblastes 1, 2, 3 et 4. Cette inhibition empêche la phosphorylation de ces récepteurs et de leurs molécules de signalisation en aval, ce qui conduit à la suppression de la croissance cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires de this compound comprennent les récepteurs du facteur de croissance des fibroblastes, et les voies impliquées sont principalement liées à la croissance, à la différenciation et à la survie cellulaires .
Comparaison Avec Des Composés Similaires
ASP5878 est unique en sa capacité à inhiber plusieurs récepteurs du facteur de croissance des fibroblastes avec une grande puissance. Les composés similaires comprennent :
Erdafitinib : Un autre inhibiteur des récepteurs du facteur de croissance des fibroblastes, mais avec des profils de sélectivité et de puissance différents.
Infigratinib : Un inhibiteur sélectif des récepteurs du facteur de croissance des fibroblastes 1, 2 et 3, mais pas 4.
Pemigatinib : Un inhibiteur des récepteurs du facteur de croissance des fibroblastes 1, 2 et 3, utilisé pour le traitement du cholangiocarcinome.
This compound se distingue par son inhibition large de tous les quatre récepteurs du facteur de croissance des fibroblastes et ses applications thérapeutiques potentielles dans le carcinome hépatocellulaire .
Propriétés
IUPAC Name |
2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZYOJYLLNBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453208-66-6 | |
| Record name | ASP-5878 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-5878 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
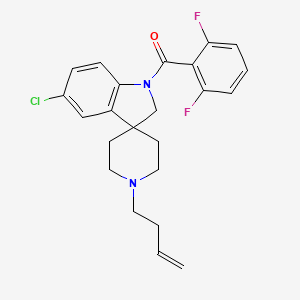
![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)
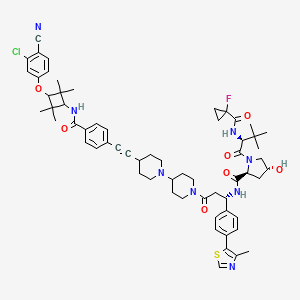
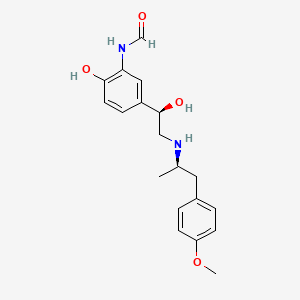

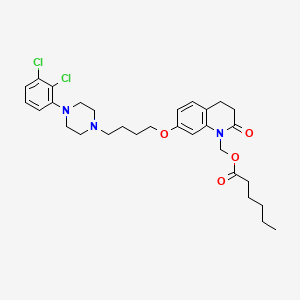
![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)
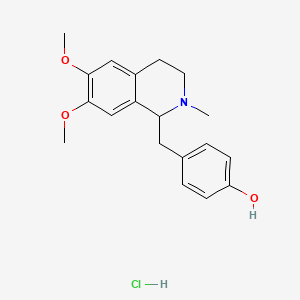
![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)
